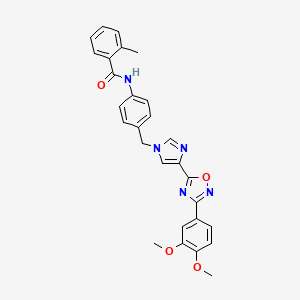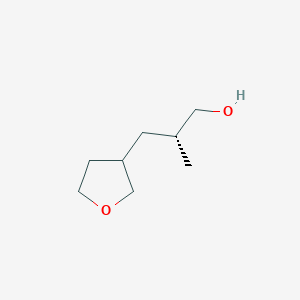![molecular formula C17H18N2O5S B2385694 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795088-05-9](/img/structure/B2385694.png)
3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 2,3-dihydrobenzo[b][1,4]dioxine ring, a piperidinyl group, and a thiazolidine-2,4-dione ring . The presence of these groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The 2,3-dihydrobenzo[b][1,4]dioxine ring in the compound is a six-membered ring with two oxygen atoms. This ring can exhibit a twisted conformation . The piperidinyl group is a six-membered ring containing one nitrogen atom, and the thiazolidine-2,4-dione is a five-membered ring containing sulfur and oxygen atoms.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the carbonyl group in the thiazolidine-2,4-dione ring can participate in nucleophilic addition reactions .Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- The compound has been synthesized through various methods, including the fusion of α-amino acid ethyl esters containing hydroxyl or mercapto groups with aromatic aldehydes, followed by processes like dehydrogenation and acetylation. These methods lead to the formation of oxazolidines, thiazolidines, and bicyclic compounds like tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones (Badr, Aly, Fahmy, & Mansour, 1981).
Anticancer Applications :
- Thiazolidine-2,4-dione derivatives have shown promising results in anticancer research. For example, certain derivatives have been tested against the MCF-7 human breast cancer cell line, with some compounds demonstrating significant inhibition of the topoisomerase-I enzyme, which is crucial in cancer therapy (Kumar & Sharma, 2022).
Antimicrobial and Antifungal Applications :
- Various derivatives of thiazolidine-2,4-dione have been synthesized and evaluated for their antimicrobial properties. Some compounds showed significant activity against gram-positive bacteria and excellent antifungal activity, making them potential candidates for new antimicrobial agents (Prakash et al., 2011).
Electrochemical Studies :
- Electrochemical studies of thiazolidine-2,4-dione derivatives have been conducted, providing insights into their oxidation mechanisms and potential biochemical applications. These studies are essential for understanding the structure-activity relationships of these compounds (Nosheen et al., 2012).
Antidiabetic and Hypoglycemic Research :
- Some thiazolidine-2,4-dione derivatives have been designed and tested for their anti-diabetic activity. Compounds like these have shown significant blood glucose-lowering effects, highlighting their potential as antidiabetic agents (Sohda et al., 1982).
Other Pharmaceutical Applications :
- Thiazolidine-2,4-dione derivatives have been explored for various pharmaceutical applications, including their role in apoptosis induction, hypoglycemic activity, and DNA topoisomerase I inhibition. These studies contribute to the understanding of these compounds' mechanisms of action in various biological processes (Barros et al., 2013).
Mécanisme D'action
Target of Action
The primary targets of this compound appear to be the CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
This compound interacts with its targets (CB2 receptors) as a ligand , binding to these receptors and inducing a biological response
Result of Action
Given its interaction with the cb2 receptors, it can be inferred that the compound may have potential effects on pain sensation, mood, and memory .
Propriétés
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c20-15-10-25-17(22)19(15)11-5-7-18(8-6-11)16(21)14-9-23-12-3-1-2-4-13(12)24-14/h1-4,11,14H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXGWUZENWXLLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-amino-3-[(2-methylpropan-2-yl)oxy]pyrazine-2-carboxylate](/img/structure/B2385615.png)
![2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide](/img/structure/B2385616.png)
![N1-[(3,4-dimethoxyphenyl)methyl]-N4,N4-dimethyl-N1-(2-methylcyclohexyl)benzene-1,4-disulfonamide](/img/structure/B2385618.png)




![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2385627.png)
![8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2385630.png)
![2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2385631.png)


![N-[5-(Difluoromethyl)-1-pyridin-4-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2385634.png)
